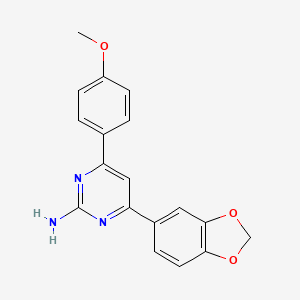
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1
生物活性
The compound 4-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N2O3 with a molecular weight of approximately 306.35 g/mol. The compound features a benzodioxole moiety and a methoxyphenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 306.35 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzodioxole ring and the construction of the pyrimidine core through condensation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies indicated that it effectively reduced the viability of breast cancer cells with an IC50 value of approximately 12 µM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. Research demonstrated that it has significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
In vivo studies have suggested that this compound possesses anti-inflammatory activity comparable to established anti-inflammatory agents like curcumin. It significantly reduced inflammatory markers in animal models of arthritis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Binding : It binds to cellular receptors that modulate signaling pathways related to cell growth and survival.
- DNA Interaction : The compound may interact with DNA/RNA, influencing gene expression and cellular functions.
Case Study 1: Anticancer Activity
A study conducted by Varga et al. (2021) evaluated the anticancer effects of several pyrimidine derivatives, including our target compound. They reported that it showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers tested the compound against various bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 16 µg/mL, showcasing its potential as an antimicrobial agent .
科学研究应用
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antitrypanosomal agent . Research indicates that derivatives of pyrimidine compounds exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, a related compound demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense, showcasing potent antiparasitic effects with minimal cytotoxicity towards mammalian cells (CC50 > 23 μM) .
Anticancer Properties
The compound has also been investigated for its anticancer potential . Pyrimidine derivatives are known to inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that similar compounds can induce cell cycle arrest and apoptosis in cancer cells, although specific studies on this compound are still limited.
Enzyme Inhibition
The structural characteristics of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine suggest it may act as an inhibitor of certain enzymes relevant in disease pathways. For example, it may interact with kinases or other targets involved in cell signaling processes, thus altering disease progression mechanisms.
Case Study 1: Antitrypanosomal Activity
A study focused on synthesizing various pyrimidine derivatives revealed that the compound exhibited low micromolar activity against Trypanosoma brucei. The structure–activity relationship (SAR) indicated that modifications to the benzodioxole and methoxy groups significantly influenced bioactivity and selectivity towards trypanosomes .
Case Study 2: Cytotoxicity Assessment
In assessing cytotoxicity against L6 rat skeletal myoblasts, the compound showed a high selectivity index (SI), indicating its potential safety profile for therapeutic applications. This is crucial for drug development as it suggests that the compound can effectively target parasites while sparing human cells from toxicity .
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-22-13-5-2-11(3-6-13)14-9-15(21-18(19)20-14)12-4-7-16-17(8-12)24-10-23-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJJESJWIXHLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














